去甲利福平

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

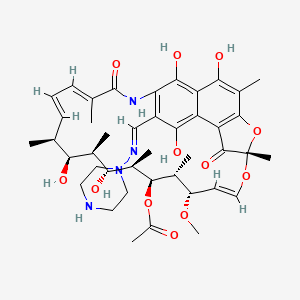

Demethylrifampicin, also known as Demethylrifampicin, is a useful research compound. Its molecular formula is C₄₂H₅₆N₄O₁₂ and its molecular weight is 808.91. The purity is usually 95%.

BenchChem offers high-quality Demethylrifampicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demethylrifampicin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

去甲利福平已被研究用于其对正常和恶性人类细胞生存能力的影响。 它对培养的人类肿瘤细胞,特别是肉瘤和黑色素瘤细胞,表现出不同的作用,这些细胞对 5 至 20 µg/ml 浓度的暴露最为敏感 {svg_1}。这表明它在癌症治疗中具有潜在的应用,特别是对于这些类型的肿瘤。

抗菌增强

研究表明,包含去甲利福平的多组分复合物可以提高利福平的水溶性和溶解速率,以及其抗菌和抗利什曼原虫作用 {svg_2}。这种应用对于开发具有增强抗菌活性的药物剂型具有重要意义。

药物稳定性

药物的稳定性是药物开发的关键方面。 研究表明,包含去甲利福平的复合物具有合适的稳定性,这有利于药物产品的长期储存和有效性 {svg_3}。

生物膜抑制

去甲利福平与抗生物膜活性有关。生物膜是医疗器械和植入物中的主要问题,因为它们会导致持续性感染。 该化合物抑制生物膜形成的能力可以应用于医疗器械的涂层中,以防止感染 {svg_4}。

抗利什曼原虫活性

利什曼病是由原生动物寄生虫引起的疾病。 去甲利福平已显示出在增强利福平的抗利什曼原虫活性方面具有令人鼓舞的结果,这可能导致对这种疾病更有效的治疗方法 {svg_5}。

药物代谢产物研究

作为利福平的代谢产物,去甲利福平用于研究,以了解药物在体内的代谢途径和相互作用。 这些知识对于预测药物行为和优化治疗策略至关重要 {svg_6}。

作用机制

Target of Action

Demethylrifampicin primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacteria, making it a key target for antibiotics like Demethylrifampicin.

Mode of Action

Demethylrifampicin works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the enzyme and impeding RNA synthesis . It reduces the affinity of RNAP for short RNA transcripts and has no activity against the mammalian RNAP enzyme .

Action Environment

The efficacy and stability of Demethylrifampicin can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect the activity of the drug. Additionally, the development of antibiotic resistance in the environment is a major concern

属性

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKVFHDDYXJFFL-MOSFFKILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCNCC5)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-45-0 |

Source

|

| Record name | Rifamycin, 3-((1-piperazinylimino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action of Demethylrifampicin against viruses?

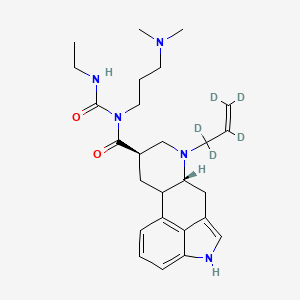

A1: Demethylrifampicin, similar to its parent compound Rifampicin, primarily acts by inhibiting the RNA-dependent DNA polymerase (reverse transcriptase) found in certain viruses like murine leukemia viruses [, ]. This enzyme is crucial for the viruses to convert their RNA into DNA, a necessary step for their replication within the host cell.

Q2: How does the activity of Demethylrifampicin compare to Rifampicin in inhibiting viral enzymes?

A2: Research suggests that Demethylrifampicin is a more potent inhibitor of DNA polymerases from certain murine leukemia virus strains compared to Rifampicin []. This difference in potency could be attributed to subtle differences in their binding affinities to the viral enzyme.

Q3: Does Demethylrifampicin exhibit selective toxicity towards cancer cells?

A3: Studies indicate that Demethylrifampicin, unlike Rifampicin, does not exhibit significant selective toxicity towards transformed cells compared to normal cells []. This suggests that its potential as an anti-cancer agent might be limited compared to other chemotherapeutic drugs like Adriamycin [].

Q4: What are the key structural features of Demethylrifampicin that are important for its activity?

A4: Although the exact structural requirements for Demethylrifampicin's activity are not fully elucidated in the provided research, studies with Rifampicin analogs suggest that the macrocyclic ring structure is crucial for their inhibitory effect on vaccinia virus morphogenesis []. Modifications to this core structure could potentially alter the compound's activity.

Q5: What are the limitations of Demethylrifampicin's pharmacokinetic profile?

A6: Demethylrifampicin exhibits a very slow plasma clearance rate, leading to a prolonged half-life in vivo (2-4 days) []. This extended presence in circulation might necessitate careful dose adjustments to avoid potential toxicity issues arising from drug accumulation.

Q6: Are there any known cases of resistance development against Demethylrifampicin?

A7: While the provided research doesn't directly address Demethylrifampicin resistance, a study with vaccinia virus showed cross-resistance to a series of rifamycin derivatives, including Demethylrifampicin, in a rifampicin-resistant mutant []. This suggests a possibility of shared resistance mechanisms among this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

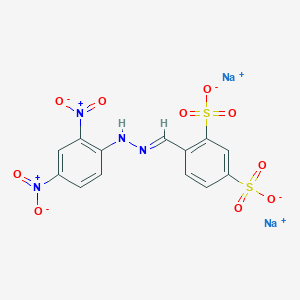

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/new.no-structure.jpg)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)